molecular formula C20H30NO9- B12335861 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester

5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester

Cat. No.: B12335861
M. Wt: 428.5 g/mol
InChI Key: JEVLWNSJFGPKCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of polyether-aza derivatives characterized by alternating oxygen (oxa) and nitrogen (aza) atoms within a hydrocarbon backbone. The phenylmethyl ester group at the terminal position distinguishes it structurally and functionally. Such compounds are typically utilized as intermediates in organic synthesis, particularly in drug delivery systems, due to their amphiphilic nature and ability to stabilize reactive groups .

Properties

Molecular Formula

C20H30NO9-

Molecular Weight

428.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C20H31NO9/c22-19(23)17-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-20(24)30-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,21,24)(H,22,23)/p-1

InChI Key

JEVLWNSJFGPKCP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with a suitable amine to form the intermediate compound, followed by esterification with phenylmethyl ester. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions. The process may include purification steps such as distillation or crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and amide linkages allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as drug delivery or therapeutic use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

Compound Name (CAS) Molecular Formula Ester Group Substituents/Oxa Count Key Applications
Target Compound (hypothetical CAS*) C₂₄H₃₅NO₉ Phenylmethyl 5 oxa, 1 aza Intermediate, drug delivery systems
5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(1,1-dimethylethyl) ester (756525-91-4) C₁₉H₃₅NO₈ tert-Butyl 4 oxa, 1 aza Polymer crosslinking, surfactants
5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid 1-(9H-fluoren-9-ylmethyl) ester (756526-02-0) C₃₄H₄₇NO₁₀ Fluorenylmethyl (Fmoc) 8 oxa, 1 aza Solid-phase peptide synthesis
FMOC-18-amino-4,7,10,13,16-pentaoxaoctadecanoic acid (882847-32-7) C₂₈H₃₇NO₉ Fluorenylmethyl (Fmoc) 5 oxa, 1 aza Peptide backbone modification
5,8,11,14,17-Pentaoxa-2-azanonadecanoic acid, 19-amino-, 1,1-dimethylethyl ester (206265-98-7) C₂₀H₃₈N₂O₈ tert-Butyl 5 oxa, 1 aza Functionalized polymer precursors

Notes:

  • Ester Group Impact : The phenylmethyl ester in the target compound offers moderate lipophilicity compared to the highly hydrophobic tert-butyl group (756525-91-4) or the UV-labile Fmoc group (756526-02-0, 882847-32-7). This balance may enhance solubility in organic solvents while retaining stability during synthetic steps .
  • Oxygen/Nitrogen Ratio: Increasing oxa units (e.g., 8 oxa in 756526-02-0) correlate with higher hydrophilicity, making such derivatives suitable for aqueous-phase applications. The target compound’s 5 oxa groups suggest intermediate polarity, ideal for micelle formation or nanoparticle stabilization .
  • Amino Functionalization: Compounds like 206265-98-7 incorporate amino groups, enabling conjugation with carboxylic acids or biomolecules. The absence of an amino group in the target compound may limit its direct use in bioconjugation but simplifies its role as a non-reactive spacer .

Biological Activity

Overview

5,8,11,14,17-Pentaoxa-2-azanonadecanedioic acid, 1-(phenylmethyl) ester, commonly referred to as Fmoc-NH-PEG5-CH2COOH (CAS No. 635287-26-2), is a compound that plays a significant role in biochemistry and pharmaceutical applications. This compound is characterized by its unique structure that includes a long polyethylene glycol (PEG) chain and a phenylmethyl group. Its molecular formula is C27H35NO9C_{27}H_{35}NO_{9}, with a molecular weight of approximately 517.57 g/mol.

PropertyValue
Molecular FormulaC27H35NO9
Molecular Weight517.57 g/mol
DensityN/A
LogP3.0836
PSA121.78
Storage Conditions2-8°C

Biological Activity

The biological activity of Fmoc-NH-PEG5-CH2COOH is primarily linked to its application in drug delivery systems and as a linker in antibody-drug conjugates (ADCs). The PEG moiety enhances solubility and biocompatibility, while the phenylmethyl group allows for specific interactions with biological targets.

  • Drug Delivery : The compound serves as a hydrophilic linker that improves the pharmacokinetics of drugs by increasing their solubility and stability in biological fluids.
  • Antibody-Drug Conjugates : It is utilized in the synthesis of ADCs, where it connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity.
  • Cell Culture Applications : The compound is also employed in cell culture settings to facilitate the study of polypeptide synthesis and ligand interactions.

Case Study 1: Antibody-Drug Conjugates

A study demonstrated the efficacy of Fmoc-NH-PEG5-CH2COOH in the development of ADCs targeting breast cancer cells. The conjugate showed improved therapeutic efficacy compared to non-targeted chemotherapy agents, highlighting the importance of targeted delivery in enhancing treatment outcomes.

Case Study 2: Polypeptide Synthesis Support

Research indicated that using this compound as a support in polypeptide synthesis led to higher yields and purity of the resulting peptides. This was attributed to its ability to form stable complexes with amino acids during the synthesis process.

Research Findings

Recent studies have focused on optimizing the use of Fmoc-NH-PEG5-CH2COOH in various biomedical applications:

  • Enhanced Drug Efficacy : Compounds linked with Fmoc-NH-PEG5-CH2COOH exhibited significantly enhanced efficacy against specific cancer cell lines due to improved cellular uptake.
  • Reduced Immunogenicity : The PEGylation effect provided by this compound reduced the immunogenicity of therapeutic proteins, leading to prolonged circulation times in vivo.
  • Versatile Applications : Beyond ADCs, this compound has shown potential in gene delivery systems and as a component in nanotechnology for drug formulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.